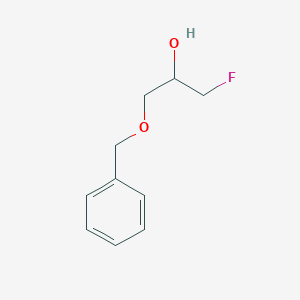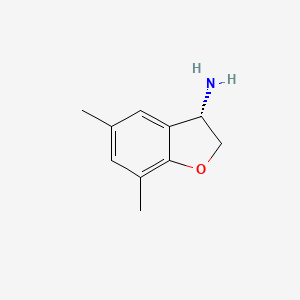
(S)-5,7-Dimethyl-2,3-dihydrobenzofuran-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-5,7-Dimethyl-2,3-dihydrobenzofuran-3-amine is a chiral organic compound with a benzofuran structure. This compound is characterized by the presence of two methyl groups at the 5 and 7 positions and an amine group at the 3 position of the dihydrobenzofuran ring. The (S) configuration indicates that the compound is the S-enantiomer, which means it has a specific three-dimensional arrangement that distinguishes it from its R-enantiomer counterpart.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5,7-Dimethyl-2,3-dihydrobenzofuran-3-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate phenol derivatives and aldehydes or ketones.
Introduction of Methyl Groups: The methyl groups at the 5 and 7 positions can be introduced via Friedel-Crafts alkylation using methylating agents such as methyl iodide in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, chiral resolution techniques or asymmetric synthesis methods may be employed to obtain the desired (S)-enantiomer with high enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-5,7-Dimethyl-2,3-dihydrobenzofuran-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine position using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride)
Major Products
Oxidation: Formation of oxides or quinones
Reduction: Formation of alcohols or amines
Substitution: Formation of N-alkyl or N-acyl derivatives
Applications De Recherche Scientifique
(S)-5,7-Dimethyl-2,3-dihydrobenzofuran-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of (S)-5,7-Dimethyl-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-5,7-Dimethyl-2,3-dihydrobenzofuran-3-amine: The R-enantiomer of the compound, which has a different three-dimensional arrangement.
5,7-Dimethyl-2,3-dihydrobenzofuran: A similar compound lacking the amine group at the 3 position.
5,7-Dimethylbenzofuran: A compound with a similar benzofuran structure but without the dihydro and amine functionalities.
Uniqueness
(S)-5,7-Dimethyl-2,3-dihydrobenzofuran-3-amine is unique due to its specific chiral configuration and the presence of both methyl and amine groups, which confer distinct chemical and biological properties. Its chiral nature allows for enantioselective interactions with biological targets, making it valuable in asymmetric synthesis and pharmaceutical research.
Propriétés
Formule moléculaire |
C10H13NO |
|---|---|
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
(3S)-5,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C10H13NO/c1-6-3-7(2)10-8(4-6)9(11)5-12-10/h3-4,9H,5,11H2,1-2H3/t9-/m1/s1 |
Clé InChI |
VRWZZLORJKJBED-SECBINFHSA-N |
SMILES isomérique |
CC1=CC(=C2C(=C1)[C@@H](CO2)N)C |
SMILES canonique |
CC1=CC(=C2C(=C1)C(CO2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


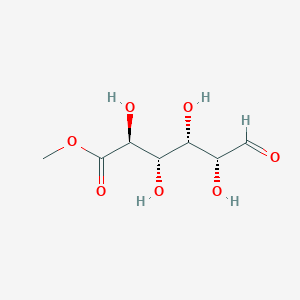
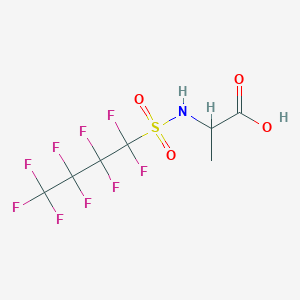
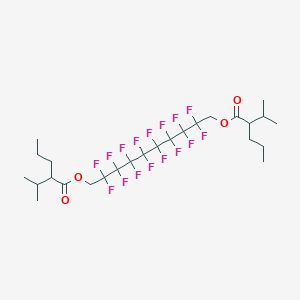
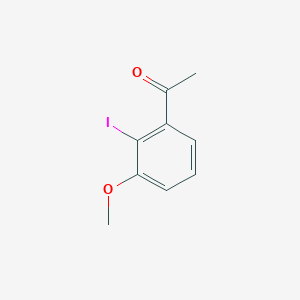
![(5-(4,4-Bis(2-ethylhexyl)-2-(trimethylstannyl)-4H-indeno[1,2-b]thiophen-6-yl)thiophen-2-yl)trimethylstannane](/img/structure/B12850603.png)
![4-({5-Fluoro-4-[2-Methyl-1-(Propan-2-Yl)-1h-Imidazol-5-Yl]pyrimidin-2-Yl}amino)-N-[2-(Piperidin-1-Yl)ethyl]benzamide](/img/structure/B12850605.png)
![2-Bromo-1-[chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B12850606.png)

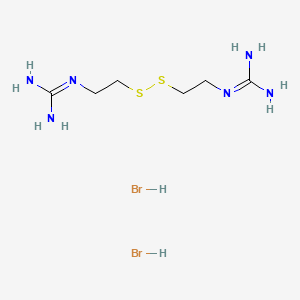
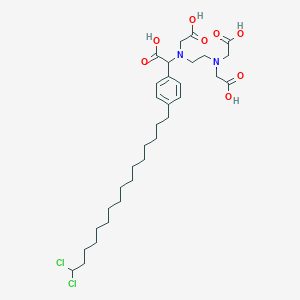

![(1R)-3,3'-Bis(2,4,6-tricyclohexylphenyl)[1,1'-binaphthalene]-2,2'-diol](/img/structure/B12850649.png)
